![molecular formula C16H14O6Ti B13779795 Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- CAS No. 68460-22-0](/img/structure/B13779795.png)
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- is an organometallic compound with the molecular formula C16H14O6Ti . This compound is known for its unique coordination chemistry, where titanium is coordinated by both ethanediolato and hydroxybenzaldehydato ligands. It is used in various scientific and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- typically involves the reaction of titanium tetrachloride with 1,2-ethanediol and 2-hydroxybenzaldehyde under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is usually refluxed for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where titanium tetrachloride is reacted with the ligands in a solvent such as toluene or dichloromethane. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while reduction can produce titanium(III) or titanium(II) complexes .
Scientific Research Applications
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism by which Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- exerts its effects involves coordination chemistry and ligand exchange processes. The titanium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Titanium, bis(2-(2-hydroxyethoxy)ethanolato-kappao)bis(2-(hydroxy-kappao)propanoato-kappao)-: This compound has similar coordination chemistry but different ligands.
Titanium, bis(2-(hydroxy-kappao)benzoato(2-)-kappao)-, (t-4)-: Another similar compound with different ligand structures.
Uniqueness
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- is unique due to its specific combination of ligands, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic and industrial applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
68460-22-0 |
|---|---|
Molecular Formula |
C16H14O6Ti |
Molecular Weight |
350.14 g/mol |
IUPAC Name |
ethane-1,2-diolate;2-formylphenolate;titanium(4+) |
InChI |
InChI=1S/2C7H6O2.C2H4O2.Ti/c2*8-5-6-3-1-2-4-7(6)9;3-1-2-4;/h2*1-5,9H;1-2H2;/q;;-2;+4/p-2 |
InChI Key |
CAEGMQKGCGODRS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].C(C[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


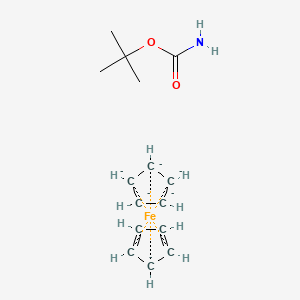
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
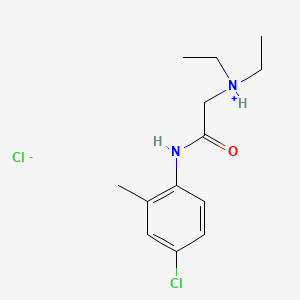
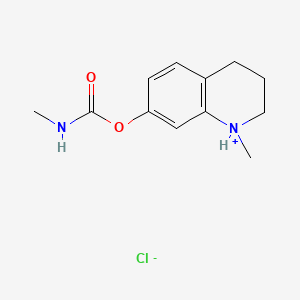
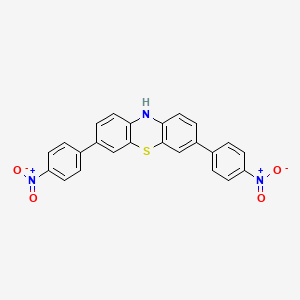
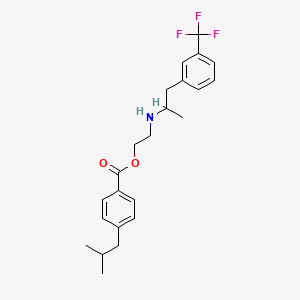
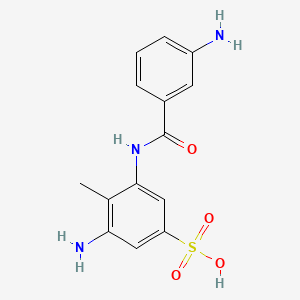


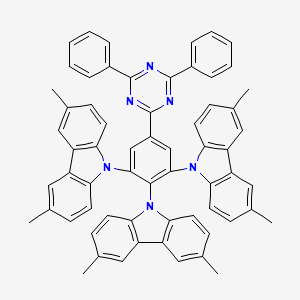
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
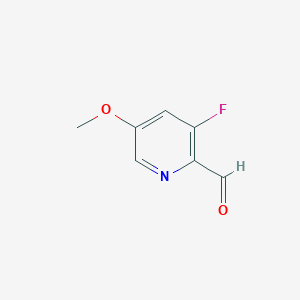
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
